molecular formula C23H17N3O5S2 B2796568 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 898440-77-2

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No.: B2796568
CAS No.: 898440-77-2
M. Wt: 479.53
InChI Key: SGJKAVLFCKANMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a synthetically crafted small molecule designed for oncology research, particularly in the investigation of enzyme inhibition and targeted cancer therapies. Its structure incorporates multiple pharmacophores known for bioactive properties: a benzo[1,3]dioxole ring, a central thiazole scaffold, a phenylsulfonamide group, and a terminal benzamide . The molecular design suggests potential as a protein kinase inhibitor. The benzo[d]thiazole scaffold is a recognized privileged structure in medicinal chemistry that can mimic heteroaromatic domains found in known Epidermal Growth Factor Receptor (EGFR) inhibitors like erlotinib, potentially enabling π-π stacking and hydrogen bonding within the ATP-binding pocket . Furthermore, the sulfonamide group is a classic "warhead" known for its strong zinc-binding affinity, making it a key functional group in the development of inhibitors for various enzymes, including carbonic anhydrases . Substituted N-phenyl sulfonamide compounds have also been documented as inhibitors of protein-protein interactions, such as the WDR5-MYC interface, which is a promising target in MYC-driven cancers . This multi-functional hybrid compound is supplied for research applications such as in vitro enzymatic and cell-based assays to elucidate its precise mechanism of action, selectivity, and efficacy against specific cancer cell lines. This product is intended for use by qualified research professionals and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O5S2/c27-22(16-5-4-6-17(11-16)26-33(28,29)18-7-2-1-3-8-18)25-23-24-19(13-32-23)15-9-10-20-21(12-15)31-14-30-20/h1-13,26H,14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJKAVLFCKANMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C19H15N3O3S
  • Molecular Weight : 373.46 g/mol
  • CAS Number : 895476-18-3

The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which contribute to its diverse biological properties.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and benzo[d][1,3]dioxole structures exhibit notable antimicrobial properties. A study evaluating various derivatives reported that certain thiazole-based compounds demonstrated significant inhibition against a range of bacteria and fungi. For instance, derivatives similar to this compound exhibited zones of inhibition ranging from 18 mm to 30 mm against tested microbial strains .

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer potential. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. For example, in studies involving thiazole-based compounds, IC50 values demonstrated potent cytotoxic effects on various cancer cell lines, suggesting that this compound may similarly affect tumor growth .

Enzyme Inhibition

The compound's structural components suggest potential for enzyme inhibition. Thiazoles are known to inhibit various enzymes involved in metabolic pathways. For instance, some studies have highlighted the ability of thiazole derivatives to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. The exact mechanism and specificity for this compound require further investigation but indicate a promising avenue for therapeutic development .

Case Studies

  • Antimicrobial Activity Assessment :
    • A series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure significantly influenced antimicrobial potency, with some derivatives showing enhanced activity compared to standard antibiotics .
  • Cytotoxicity Evaluation :
    • In vitro assays on human cancer cell lines revealed that specific analogs of thiazole exhibited IC50 values as low as 10 µM, indicating strong cytotoxic effects. These findings suggest that further optimization could enhance therapeutic efficacy against resistant cancer types .

Scientific Research Applications

Structural Representation

ComponentDescription
ThiazoleA five-membered ring containing sulfur and nitrogen, associated with various pharmacological activities.
Benzo[d][1,3]dioxoleA fused bicyclic structure that enhances biological activity.
PhenylsulfonamideProvides unique solubility and potential interactions with biological macromolecules.

Medicinal Chemistry Applications

The compound has shown promise in several medicinal chemistry applications:

Anticancer Activity

Research indicates that N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide exhibits significant anticancer properties:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects. For example, studies have demonstrated its ability to induce apoptosis in various cancer cell lines by enhancing caspase activity at low concentrations .
  • Microtubule Destabilization : Similar compounds have been shown to inhibit microtubule assembly, suggesting a potential role as microtubule-destabilizing agents at concentrations around 20 μM .

Antimicrobial Properties

The compound is also being investigated for its antimicrobial effects. Preliminary studies suggest it may possess activity against a range of bacterial strains, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Biological Research Applications

In addition to medicinal chemistry, the compound is being explored for its interactions with biological macromolecules:

  • Protein Interactions : Studies are ongoing to elucidate how this compound interacts with proteins and nucleic acids, which could provide insights into its mechanism of action and potential therapeutic uses .

Materials Science Applications

Beyond biological applications, this compound is being explored for use in materials science:

  • Organic Semiconductors : Due to its unique structural properties, the compound is being investigated for potential applications in the development of organic semiconductors and advanced materials .

Case Studies

  • Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound induced apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 1 μM .
  • Antimicrobial Testing : Research conducted on various derivatives revealed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for development into new antibiotics.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole Cores

Compound 6 (N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide)
  • Structure : Thiadiazole core with isoxazole and benzamide substituents.
  • Key Differences : Lacks the benzo[d][1,3]dioxole and phenylsulfonamido groups.
  • Physicochemical Data :
    • Melting point: 160°C (lower than analogues with bulkier substituents).
    • IR: C=O stretch at 1606 cm⁻¹ (weaker than sulfonamido’s S=O).
Compound 8a (N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide)
  • Structure : Thiadiazole fused with pyridine and acetyl groups.
  • Key Differences : Pyridine and acetyl substituents replace the thiazole and benzo[d][1,3]dioxole.
  • Physicochemical Data :
    • Melting point: 290°C (higher due to planar pyridine enhancing crystallinity).
    • IR: Dual C=O stretches at 1679 and 1605 cm⁻¹.
  • Implications : The pyridine ring may improve π-π stacking but reduce metabolic stability compared to benzo[d][1,3]dioxole.
Compound 9t (N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide)
  • Structure : Thiazole with biphenyl, pyridine, and cyclopropane-carboxamide groups.
  • Key Differences : Cyclopropane-carboxamide replaces phenylsulfonamido; biphenyl increases hydrophobicity.
  • Implications : The bulky biphenyl may hinder membrane permeability compared to the target’s sulfonamido group.

Sulfonamido-Containing Analogues

Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
  • Structure : Triazole with methanesulfonamide and difluoromethyl groups.
  • Key Differences : Chlorinated phenyl and triazole core vs. thiazole and benzodioxole.
Compounds 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)
  • Structure : Triazole with phenylsulfonyl and difluorophenyl groups.
  • Key Differences : Sulfonyl (S=O) vs. sulfonamido (N-SO₂) groups.
  • Physicochemical Data :
    • IR: C=S stretch at 1247–1255 cm⁻¹ (absent in sulfonamido-containing compounds).
    • Tautomerism: Exists as thione-thiol equilibrium, unlike the stable sulfonamido group.
  • Implications : Sulfonamido’s NH provides additional hydrogen-bonding sites, improving target specificity.

Benzo[d][1,3]dioxole-Containing Analogues

D14–D20 (Penta-2,4-dienamides)
  • Structure : Benzo[d][1,3]dioxole linked to penta-2,4-dienamide via ethyl spacers.
  • Key Differences : Flexible dienamide chain vs. rigid thiazole-benzamide scaffold.
  • Physicochemical Data :
    • Melting points: 182.9–233.5°C (lower than thiazole derivatives, suggesting reduced crystallinity).
    • Yields: 13.7–24.8% (indicative of synthetic challenges).
  • Implications : The conjugated dienamide may enhance UV absorption but reduce stability under physiological conditions.
Compound Z1 (Antitubercular Agent)
  • Structure : Difluorobenzo[d][1,3]dioxole with cyclopropane-carboxamide.
  • Key Differences : Fluorine substitution enhances electronegativity and membrane penetration.
  • Implications: Fluorination improves bioavailability but complicates synthesis compared to the non-fluorinated target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions, including coupling of thiazole and benzamide precursors. Key steps include:

  • Thiazole ring formation : Cyclization of substituted thioureas or condensation of α-haloketones with thioamides under basic conditions.
  • Sulfonamide linkage : Reaction of sulfonyl chlorides with amine intermediates, requiring anhydrous solvents (e.g., DCM) and bases like triethylamine to scavenge HCl .
  • Characterization : Confirmation of intermediates and final products via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS). Purity is assessed using HPLC with UV detection at 254 nm .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

  • Methodology : Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10). Stability studies involve:

  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • Hydrolytic stability : Incubation in simulated gastric/intestinal fluids (e.g., HCl pH 1.2, phosphate buffer pH 6.8) followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. What strategies mitigate conflicting bioactivity data across studies (e.g., antimicrobial vs. anticancer results)?

  • Methodology :

  • Assay standardization : Use identical cell lines (e.g., HepG2 for cancer, E. coli ATCC 25922 for bacteria) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Dose-response validation : EC50_{50}/IC50_{50} values are calculated using nonlinear regression (GraphPad Prism) to ensure reproducibility.
  • Mechanistic follow-up : RNA sequencing or proteomics to identify off-target effects or pathway crosstalk .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against targets like HDAC1/2 or kinase domains.
  • QSAR modeling : Use of descriptors (e.g., logP, polar surface area) to correlate structural modifications (e.g., substituents on the benzodioxole ring) with activity trends .

Q. What experimental approaches resolve discrepancies in reported reaction yields during scale-up?

  • Methodology :

  • Process optimization : Design of Experiments (DoE) to test variables (e.g., temperature, solvent ratios, catalyst loading). For example, microwave-assisted synthesis reduces reaction times and improves yields by 15–20% .
  • Impurity profiling : LC-MS/MS to identify byproducts (e.g., dehalogenated intermediates) and adjust purification protocols (e.g., gradient elution in flash chromatography) .

Q. How does the compound’s reactivity under acidic/basic conditions influence formulation strategies?

  • Methodology :

  • Stress testing : Exposure to 0.1 M HCl/NaOH at 40°C for 24 hours, followed by NMR to detect structural changes (e.g., hydrolysis of the sulfonamide bond).
  • Excipient compatibility : Screening with common stabilizers (e.g., polyvinylpyrrolidone, lactose) via accelerated stability studies (40°C/75% RH) .

Q. What techniques validate target engagement in cellular models?

  • Methodology :

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment and heating.
  • Surface plasmon resonance (SPR) : Direct measurement of binding kinetics (kon_\text{on}/koff_\text{off}) using recombinant proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.